An In-depth Technical Guide to the Synthesis and Characterization of 2-(Methylamino)ethanol
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Methylamino)ethanol
Introduction
2-(Methylamino)ethanol, also known as N-methylethanolamine (NMEA), is a versatile organic compound featuring both a secondary amine and a primary alcohol functional group. This bifunctionality makes it a valuable intermediate in the synthesis of a wide range of products, including pharmaceuticals, surfactants, corrosion inhibitors, and gas treatment solvents.[1][2] Industrially, it is utilized as a building block for polymers and in the manufacturing of dyes and textile lubricants.[3][4] This guide provides a detailed overview of its synthesis, purification, and comprehensive characterization for researchers, scientists, and professionals in drug development.
Physicochemical Properties
2-(Methylamino)ethanol is a clear, colorless to slightly yellow, viscous liquid at room temperature with a characteristic fishy or amine-like odor.[3][5] Its hydroxyl and amino groups allow for hydrogen bonding, rendering it miscible with water and soluble in many organic solvents.[1][6] A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₃H₉NO | [1][3] |
| Molecular Weight | 75.11 g/mol | [1][5] |
| CAS Number | 109-83-1 | [3] |
| Density | 0.935 g/mL at 25 °C | [3][7] |
| Boiling Point | 159-160 °C | [2][3] |
| Melting Point | -3 °C | [1][3] |
| Flash Point | 72-76 °C (163-169 °F) | [1][2] |
| Refractive Index (n²⁰/D) | 1.439 | [3][7] |
| Water Solubility | Miscible | [6] |
| pKa | 9.88 (at 25 °C) | [3] |
Synthesis of 2-(Methylamino)ethanol
The primary industrial route for synthesizing 2-(methylamino)ethanol is the reaction of monomethylamine with ethylene oxide. This process is carefully controlled to maximize the yield of the desired mono-adduct and minimize the formation of byproducts like N-methyldiethanolamine.[2][8]
General Reaction Scheme
CH₃NH₂ (Monomethylamine) + C₂H₄O (Ethylene Oxide) → CH₃NHCH₂CH₂OH (2-(Methylamino)ethanol)
This reaction is typically performed in the presence of water, which acts as a catalyst and helps to control the reaction temperature.[8]
Experimental Protocol: Laboratory Scale Synthesis
This protocol describes the synthesis of 2-(methylamino)ethanol by reacting an aqueous solution of monomethylamine with ethylene oxide in a sealed pressure vessel.
Materials:
-
Monomethylamine (40% solution in water)
-
Ethylene oxide (liquid)
-
Deionized water
-
Pressurized reaction vessel with stirring and temperature control
Procedure:
-
Charging the Reactor: Charge the pressure vessel with a molar excess of monomethylamine solution (e.g., a 8-9 fold molar excess relative to ethylene oxide) and water.[8]
-
Sealing and Inerting: Seal the reactor and purge with an inert gas like nitrogen to remove air.
-
Reactant Addition: Cool the reactor and carefully introduce a known quantity of liquid ethylene oxide.
-
Reaction: Gradually heat the stirred mixture to the desired reaction temperature (e.g., 30-70 °C). The reaction is exothermic and requires careful temperature monitoring and control. The reaction pressure will increase due to the vapor pressure of the reactants.[8]
-
Monitoring: Maintain the reaction for a set period (e.g., 1-2 hours) until the consumption of ethylene oxide is complete.[8]
-
Workup: Cool the reactor to room temperature and carefully vent any excess pressure.
-
Purification: Transfer the resulting mixture to a distillation apparatus. Remove excess water and unreacted monomethylamine under reduced pressure. The product, 2-(methylamino)ethanol, is then purified by fractional distillation under vacuum.[2][9]
Characterization and Quality Control
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 2-(methylamino)ethanol. A combination of spectroscopic and chromatographic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for unambiguous structure elucidation.
Protocol: NMR Sample Preparation
-
Dissolve 5-10 mg of the purified 2-(methylamino)ethanol sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
-
Vortex the tube briefly to ensure a homogeneous solution.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
¹H NMR Spectroscopic Data The proton NMR spectrum provides distinct signals for the different proton environments in the molecule.
| Assignment | Structure Fragment | Chemical Shift (ppm) in CDCl₃ | Multiplicity | Integration |
| A | -CH₂-OH | ~3.65 | Triplet | 2H |
| B | -NH-CH₂- | ~2.70 | Triplet | 2H |
| C | -OH, -NH- | ~3.24 (Broad) | Singlet | 2H |
| D | CH₃-NH- | ~2.44 | Singlet | 3H |
| Data sourced from ChemicalBook.[10] |
¹³C NMR Spectroscopic Data
| Structure Fragment | Chemical Shift (ppm) in CDCl₃ |
| -C H₂-OH | ~61.0 |
| -NH-C H₂- | ~53.5 |
| C H₃-NH- | ~36.1 |
| Typical chemical shifts, may vary based on conditions. |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
Protocol: IR Analysis (Neat)
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Place a single drop of the neat liquid sample of 2-(methylamino)ethanol directly onto the ATR crystal.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3500 (Broad) | O-H Stretch, N-H Stretch | Alcohol, Secondary Amine |
| 2800 - 3000 | C-H Stretch | Alkane |
| 1400 - 1500 | C-H Bend | Alkane |
| 1000 - 1250 | C-N Stretch, C-O Stretch | Amine, Alcohol |
| Data interpreted from typical functional group regions and available spectra.[11][12] |
Gas Chromatography (GC)
GC is the primary method for assessing the purity of 2-(methylamino)ethanol and quantifying any byproducts, such as N-methyldiethanolamine.
Protocol: GC Analysis
-
System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column suitable for amine analysis (e.g., a wax-type or amine-specific column) to prevent peak tailing.
-
Injector: Use a split/splitless inlet. Set the injector temperature to a level sufficient to vaporize the sample without degradation (e.g., 250 °C).
-
Oven Program: Start at a low temperature (e.g., 120 °C) and ramp up to a higher temperature to elute all components.[13]
-
Carrier Gas: Helium or Hydrogen.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or isopropanol).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Analysis: Identify and quantify peaks by comparing retention times and peak areas with those of a known standard. Purity is calculated based on the relative peak area of 2-(methylamino)ethanol.
Challenges: The analysis of ethanolamines by GC can be challenging due to their high polarity and reactivity, which can lead to adsorption on the column and poor peak shape. Proper column selection and system maintenance are critical for accurate results.[13]
References
- 1. Page loading... [wap.guidechem.com]
- 2. N-Methylethanolamine - Wikipedia [en.wikipedia.org]
- 3. 2-Methylaminoethanol | 109-83-1 [chemicalbook.com]
- 4. manavchem.com [manavchem.com]
- 5. 2-(Methylamino)ethanol | C3H9NO | CID 8016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 2-(Methylamino)ethanol = 98 109-83-1 [sigmaaldrich.com]
- 8. JP2000204065A - Method for producing N-methylethanolamine - Google Patents [patents.google.com]
- 9. Purification of Ethanolamine (2-Aminoethanol) - Chempedia - LookChem [lookchem.com]
- 10. 2-Methylaminoethanol (109-83-1) 1H NMR spectrum [chemicalbook.com]
- 11. 2-Methylaminoethanol (109-83-1) IR Spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. bre.com [bre.com]
